molecular formula C14H9N5O8 B11024423 3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide

3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide

Cat. No.: B11024423
M. Wt: 375.25 g/mol
InChI Key: HETUNJJNXMJMHD-UHFFFAOYSA-N
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Description

3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide is a complex organic compound characterized by the presence of multiple nitro groups and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide typically involves the nitration of benzoic acid derivatives. One common method includes the nitration of 3-nitrobenzoic acid using nitric acid in the presence of concentrated sulfuric acid . This reaction yields 3,5-dinitrobenzoic acid, which can then be further reacted with appropriate amines to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of batch reactors and advanced microchannel reactors has been explored to improve the yield and purity of the product . These methods ensure efficient heat exchange and control over reaction conditions, leading to higher yields and better quality products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides or related compounds.

Scientific Research Applications

3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide is unique due to its multiple nitro groups and benzamide structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H9N5O8

Molecular Weight

375.25 g/mol

IUPAC Name

3,5-dinitro-2-[(3-nitrobenzoyl)amino]benzamide

InChI

InChI=1S/C14H9N5O8/c15-13(20)10-5-9(18(24)25)6-11(19(26)27)12(10)16-14(21)7-2-1-3-8(4-7)17(22)23/h1-6H,(H2,15,20)(H,16,21)

InChI Key

HETUNJJNXMJMHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N

Origin of Product

United States

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